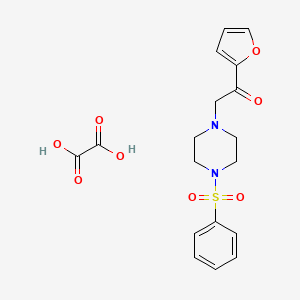

1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone oxalate

Description

Properties

IUPAC Name |

2-[4-(benzenesulfonyl)piperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S.C2H2O4/c19-15(16-7-4-12-22-16)13-17-8-10-18(11-9-17)23(20,21)14-5-2-1-3-6-14;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTNDXQLMHDHDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone oxalate typically involves multiple steps. One common approach is to start with furan-2-ylmethanone and react it with phenylsulfonyl chloride to introduce the phenylsulfonyl group. Subsequently, the piperazine ring is formed through a nucleophilic substitution reaction with piperazine. Finally, the oxalate group is introduced through esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid.

Reduction: The phenylsulfonyl group can be reduced to phenylsulfide.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

Furan-2-carboxylic acid from oxidation.

Phenylsulfide from reduction.

Various substituted piperazines from nucleophilic substitution.

Scientific Research Applications

Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules.

Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone oxalate exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to downstream biological effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Pharmacophores

The table below highlights key structural and functional differences between the target compound and its analogs:

Key Observations:

- Aromatic Substituents : The furan in the target compound may confer metabolic stability compared to biphenyl () or pyridine (), which influence lipophilicity and brain penetration .

- Piperazine Modifications : The phenylsulfonyl group in the target compound is analogous to tosyl () or chlorophenylsulfonyl () groups in other derivatives. Sulfonamide groups enhance binding to enzymes like CYP51 or serotonin receptors .

- Hybrid Pharmacophores : Compounds like 7n () combine tetrazole and sulfonamide moieties, demonstrating synergistic antiproliferative effects, whereas the target compound’s oxalate salt may optimize solubility .

Antipsychotic Potential

- Biphenyl-Piperazine Derivatives (): These compounds exhibit dual anti-dopaminergic and anti-serotonergic activity, with reduced catalepsy risk. QSAR models correlate QPlogBB (brain/blood partition coefficient) and electron affinity (EA) with potency .

Antiproliferative Activity

- Tetrazole-Piperazine Sulfonamides (–9): Compounds like 7n–7r show IC₅₀ values in the micromolar range against cancer cell lines. The target compound lacks this group, suggesting divergent mechanisms.

Antifungal and Enzyme Inhibition

- Pyridine-Based CYP51 Inhibitors (): UDO and UDD inhibit Trypanosoma cruzi growth via non-azolic CYP51 binding. The target compound’s phenylsulfonyl group may similarly target parasitic enzymes, though empirical validation is needed .

Biological Activity

1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone oxalate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. The compound features a furan ring, a piperazine ring, and a phenylsulfonyl group, which contribute to its reactivity and interaction with biological targets. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Structural Characteristics

The unique structural components of this compound are crucial for its biological activity:

| Structural Component | Description |

|---|---|

| Furan Ring | Contributes to the compound's reactivity and potential interactions with biological systems. |

| Piperazine Ring | Known for its ability to interact with neurotransmitter receptors, influencing mood regulation and anxiety pathways. |

| Phenylsulfonyl Group | May enhance binding affinity or selectivity towards specific biological targets, making the compound a candidate for therapeutic applications. |

Neurotransmitter Interaction

Research indicates that compounds containing piperazine rings can modulate neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This modulation may lead to effects on mood disorders and anxiety management. The phenylsulfonyl group potentially enhances the binding affinity of the compound to relevant receptors, thereby increasing its efficacy as a therapeutic agent.

Antimicrobial Properties

Preliminary studies suggest that 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone exhibits antimicrobial properties. The presence of the furan and sulfonyl groups may play a role in inhibiting microbial growth, although detailed mechanisms remain to be elucidated.

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. The structural features allow for interaction with cellular signaling pathways that regulate cell proliferation and apoptosis. Further research is needed to clarify its efficacy and mechanism of action in cancer models.

Study 1: Neuropharmacological Effects

In a study assessing the neuropharmacological effects of similar compounds, researchers found that derivatives with piperazine rings demonstrated significant anxiolytic effects in animal models. The study highlighted the importance of side-chain modifications, such as those seen in 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone, in enhancing therapeutic outcomes.

Study 2: Antimicrobial Activity Assessment

A comparative analysis of various sulfonamide derivatives revealed that compounds similar to 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The study concluded that the presence of both furan and sulfonamide moieties contributed positively to the overall antimicrobial efficacy.

Synthesis and Production

The synthesis of 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions:

- Formation of the Furan Ring : Synthesized through cyclization of appropriate precursors.

- Introduction of the Piperazine Ring : Achieved via nucleophilic substitution reactions.

- Attachment of the Phenylsulfonyl Group : Conducted through sulfonylation reactions using phenylsulfonyl chloride.

These steps are optimized in industrial settings to enhance yield and purity, employing techniques such as continuous flow chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.